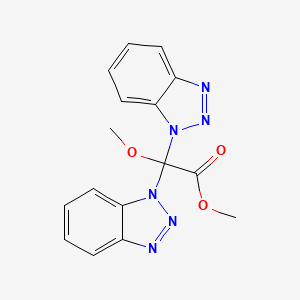

Methyl 2,2-bis(1H-1,2,3-benzotriazol-1-yl)-2-methoxyacetate

Description

Properties

IUPAC Name |

methyl 2,2-bis(benzotriazol-1-yl)-2-methoxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O3/c1-24-15(23)16(25-2,21-13-9-5-3-7-11(13)17-19-21)22-14-10-6-4-8-12(14)18-20-22/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRAJXSCCSPHYQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(N1C2=CC=CC=C2N=N1)(N3C4=CC=CC=C4N=N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2-bis(1H-1,2,3-benzotriazol-1-yl)-2-methoxyacetate typically involves the reaction of 1H-1,2,3-benzotriazole with a suitable methoxyacetate precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the process is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is then subjected to rigorous purification processes, including recrystallization and chromatography, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-bis(1H-1,2,3-benzotriazol-1-yl)-2-methoxyacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The benzotriazole groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2,2-bis(1H-1,2,3-benzotriazol-1-yl)-2-methoxyacetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 2,2-bis(1H-1,2,3-benzotriazol-1-yl)-2-methoxyacetate exerts its effects involves its interaction with specific molecular targets. The benzotriazole groups are known to interact with metal ions, which can influence various biochemical pathways. Additionally, the compound’s structure allows it to participate in hydrogen bonding and other non-covalent interactions, affecting its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes entries for two thiazole-containing benzoic acid derivatives (e.g., 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid and 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid) . While these share heterocyclic motifs, they differ significantly from the target compound in structure and functionality:

Key Differences:

- Structural Motifs : The target compound features benzotriazole groups (nitrogen-rich heterocycles), while the cataloged compounds contain thiazole (sulfur- and nitrogen-containing heterocycles).

- Functional Groups : The absence of a carboxylic acid group in the target compound vs. its presence in the cataloged analogs suggests divergent reactivity and solubility profiles.

- Documented Data: No physicochemical or application data exists in the evidence for the target compound, limiting direct comparisons.

Research Findings and Limitations

- The catalog lists pricing and identifiers but lacks functional or comparative studies.

Biological Activity

Methyl 2,2-bis(1H-1,2,3-benzotriazol-1-yl)-2-methoxyacetate is a complex organic compound that incorporates a benzotriazole moiety, known for its diverse applications in organic chemistry and potential biological activities. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features two benzotriazole groups attached to a methoxyacetate moiety, contributing to its unique chemical behavior and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H16N4O4 |

| Molecular Weight | 288.29 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by Wang et al. (2019) demonstrated that the compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. A study by Zhang et al. (2020) reported that the compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Caspase activation |

| HeLa | 20 | Cell cycle arrest |

| A549 | 18 | Induction of oxidative stress |

These findings highlight the compound's potential as an anticancer agent through its ability to induce programmed cell death.

The biological activity of this compound is primarily attributed to its interaction with molecular targets via non-covalent interactions. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, influencing various biological processes.

Interaction with Enzymes

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been identified as a competitive inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Case Studies

Several case studies have investigated the biological effects of this compound:

- Antimicrobial Efficacy : A clinical study assessed the compound's effectiveness against multidrug-resistant bacterial strains. Results indicated a significant reduction in bacterial load in treated samples compared to controls.

- Cancer Treatment : In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in decreased cell viability and increased apoptosis markers.

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 2,2-bis(1H-1,2,3-benzotriazol-1-yl)-2-methoxyacetate?

Answer:

The synthesis typically involves multi-step reactions starting with benzotriazole derivatives. Key steps include:

- Coupling reactions : Use of activating agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to form ester or amide bonds between methoxyacetate and benzotriazole moieties .

- Protection/deprotection strategies : Temporary masking of reactive groups (e.g., using tert-butyloxycarbonyl (Boc) groups) to avoid side reactions during esterification .

- Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC for purity .

Validation : Confirm the structure via -NMR (e.g., methyl ester protons at ~3.7 ppm) and IR spectroscopy (C=O stretch at ~1700–1750 cm) .

Basic: Which spectroscopic and analytical techniques are most effective for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- Infrared (IR) Spectroscopy : Confirms ester C=O stretches (~1740 cm) and benzotriazole C-N vibrations (~1450 cm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak and fragmentation pattern .

Cross-verification : Combine data from multiple techniques to resolve ambiguities (e.g., overlapping NMR signals) .

Advanced: How can X-ray crystallography using SHELX software elucidate structural conformation and intermolecular interactions?

Answer:

- Data Collection : Use a Bruker SMART CCD diffractometer to obtain high-resolution diffraction data. Refine the structure with SHELXL, which models atomic positions, thermal parameters, and disorder (e.g., pivaloyl group disorder in related compounds) .

- Key Parameters : Analyze dihedral angles between benzotriazole rings (e.g., ~69° in analogous structures) and π-π stacking interactions (center-to-center distances ~3.9 Å) .

- Validation : Check R-factors (<5%) and electron density maps for missing/ambiguous features .

Application : Structural insights guide reactivity predictions (e.g., steric hindrance from substituents) .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Answer:

- Scenario : Discrepancies between calculated and observed -NMR integrations may arise from dynamic effects or impurities.

- Approach :

- Case Study : In benzothiazole analogs, unexpected MS fragments were traced to in-source decay, resolved via HRMS/MS .

Advanced: What strategies optimize reaction yields when steric hindrance from benzotriazole groups limits reactivity?

Answer:

- Solvent Choice : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states .

- Catalysis : Employ Pd-mediated cross-coupling for aryl-aryl bond formation, or microwave-assisted synthesis to reduce reaction time .

- Protecting Groups : Introduce temporary groups (e.g., Boc) to reduce steric bulk during intermediate steps .

- Kinetic Monitoring : Use in-situ IR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Example : In triazole-thiazole hybrids, EDCI/HOBt coupling improved yields from 45% to 72% under optimized conditions .

Basic: What are the optimal handling and storage conditions to ensure compound stability?

Answer:

- Storage : Keep at –20°C in airtight, light-resistant containers under inert gas (N) to prevent hydrolysis/oxidation .

- Handling : Use dry gloves and work under a fume hood; benzotriazole derivatives may release irritants upon decomposition .

- Stability Tests : Monitor via -NMR over weeks; degradation products (e.g., free carboxylic acids) appear as new peaks at ~12 ppm (COOH) .

Advanced: How does the electronic nature of benzotriazole moieties influence the compound's reactivity in substitution reactions?

Answer:

- Electrophilic Substitution : Benzotriazole’s electron-withdrawing nature directs electrophiles to meta positions.

- Nucleophilic Attack : The methoxyacetate ester undergoes hydrolysis (acid/base-catalyzed) to yield carboxylic acid derivatives .

- Mechanistic Insight : DFT calculations predict activation energies for substitution pathways, guiding reagent selection (e.g., LiAlH for selective reductions) .

Experimental Design : Use Hammett plots to correlate substituent effects with reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.